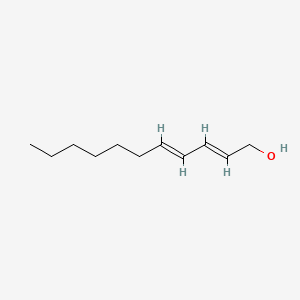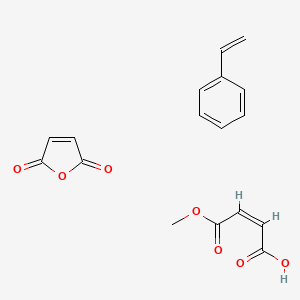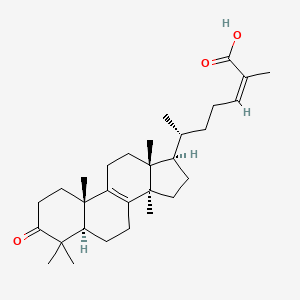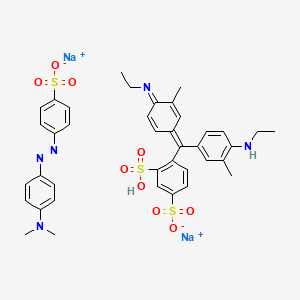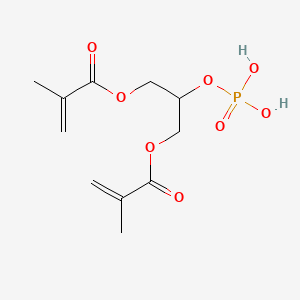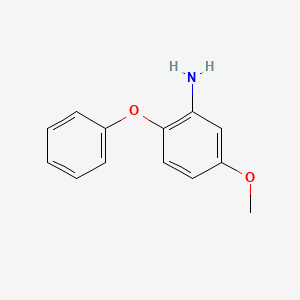
5-Methoxy-2-phenoxyaniline
Descripción general
Descripción
5-Methoxy-2-phenoxyaniline, also known as 2-Methoxy-5-phenoxyaniline , is an organic compound with the molecular formula C13H13NO2 . It has an average mass of 215.248 Da and a monoisotopic mass of 215.094635 Da . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-2-phenoxyaniline consists of 13 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The exact mass is 215.09500 .Physical And Chemical Properties Analysis
The melting point of 5-Methoxy-2-phenoxyaniline is 109-111 °C . The predicted boiling point is 336.0±32.0 °C, and the predicted density is 1.155±0.06 g/cm3 . The pKa is predicted to be 3.72±0.10 .Aplicaciones Científicas De Investigación
Application in Neuroscience
- Specific Scientific Field : Neuroscience
- Summary of the Application : 5-Methoxy-2-phenoxyaniline (MPEQ) has been synthesized and evaluated as a potential selective radioligand for the metabotropic glutamate receptor 5 (mGluR5), which is implicated in various neurological and psychiatric disorders .
- Methods of Application or Experimental Procedures : The synthesis and in vivo evaluation of MPEQ were carried out. The effect of mGluR5 on neuronal activity in rat brain was evaluated through FDG/PET imaging in the presence of MPEQ .
- Results or Outcomes : The study found that MPEQ exhibits an analgesic effect in a neuropathic pain animal model. The PET study of [11C]MPEQ proved that the accumulation of [11C]MPEQ in rat brain was correlated to the localization of the mGluR5 .
Safety And Hazards
Safety data indicates that 5-Methoxy-2-phenoxyaniline may cause respiratory irritation and could be harmful if inhaled . It may also cause serious eye irritation and skin irritation, and could be harmful or toxic in contact with skin . In case of exposure, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .
Propiedades
IUPAC Name |
5-methoxy-2-phenoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-15-11-7-8-13(12(14)9-11)16-10-5-3-2-4-6-10/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGZDMKXQVZVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429440 | |
| Record name | 5-METHOXY-2-PHENOXYANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-phenoxyaniline | |
CAS RN |
76838-72-7 | |
| Record name | 5-METHOXY-2-PHENOXYANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



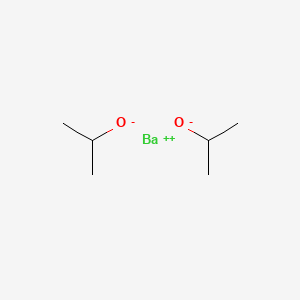

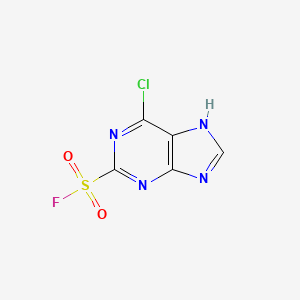


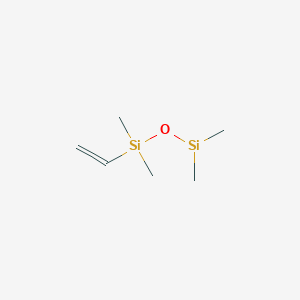

![Bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl-](/img/structure/B1588630.png)
